Butyl 3,4,5-trimethoxybenzoate
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Overview
Description
Butyl 3,4,5-trimethoxybenzoate is an organic compound derived from 3,4,5-trimethoxybenzoic acid It is characterized by the presence of three methoxy groups attached to the benzene ring and a butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired ester from the reaction mixture. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Butyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or its derivatives.
Reduction: Formation of butyl 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Butyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Pharmaceuticals: It has been studied for its potential antihypertensive and local anesthetic activities.
Materials Science: Used as a precursor in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological membranes and potential anticancer properties.
Mechanism of Action
The mechanism of action of butyl 3,4,5-trimethoxybenzoate involves its interaction with biological membranes. The compound can embed into phosphatidylserine bilayers, altering the membrane’s physical properties and dynamics. This interaction can affect the functioning of the membrane and potentially lead to antiproliferative effects against cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Ethyl 3,4,5-trimethoxybenzoate
- Propyl 3,4,5-trimethoxybenzoate
Uniqueness
Butyl 3,4,5-trimethoxybenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. These differences can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
6178-46-7 |
---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C14H20O5/c1-5-6-7-19-14(15)10-8-11(16-2)13(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
GZRFAUJVAXSXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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